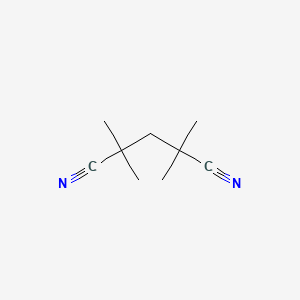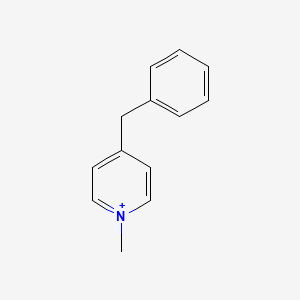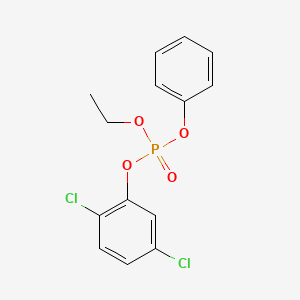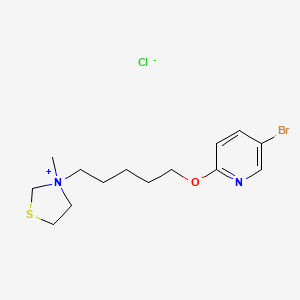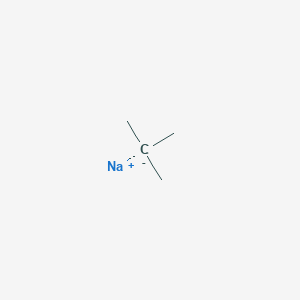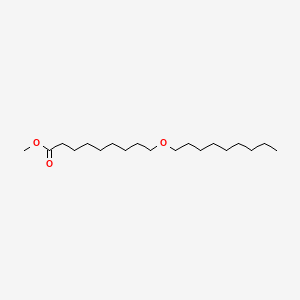
Nonanoic acid, 9-(nonyloxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic acid, 9-(nonyloxy)-, methyl ester is an organic compound with the molecular formula C19H38O3. It is a type of ester derived from nonanoic acid and nonanol. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is notable for its unique structure, which includes a nonyloxy group attached to the nonanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonanoic acid, 9-(nonyloxy)-, methyl ester can be synthesized through the esterification of nonanoic acid with nonanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol together with a catalyst such as sulfuric acid or hydrochloric acid to form the ester and water .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanoic acid, 9-(nonyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid or nonanone derivatives.
Reduction: Nonanol or other alcohol derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Nonanoic acid, 9-(nonyloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of nonanoic acid, 9-(nonyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release nonanoic acid and nonanol, which can then participate in various biochemical pathways. The ester may also interact with cell membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nonanoate: Another ester of nonanoic acid, but with a simpler structure lacking the nonyloxy group.
Methyl 9-oxononanoate: An ester with a ketone group at the ninth position.
Methyl 9-hydroxynonanoate: An ester with a hydroxyl group at the ninth position.
Uniqueness
Nonanoic acid, 9-(nonyloxy)-, methyl ester is unique due to the presence of the nonyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
39692-47-2 |
|---|---|
Formule moléculaire |
C19H38O3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
methyl 9-nonoxynonanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-8-11-14-17-22-18-15-12-9-7-10-13-16-19(20)21-2/h3-18H2,1-2H3 |
Clé InChI |
WXOJEHDBYMAPMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
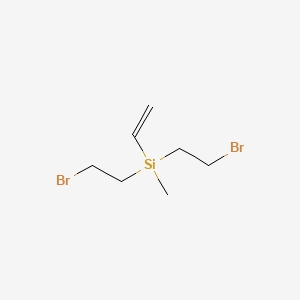

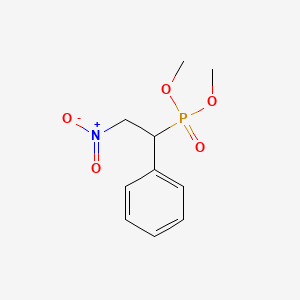
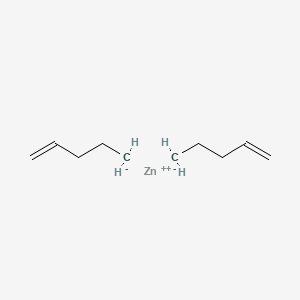
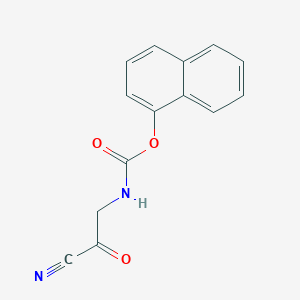
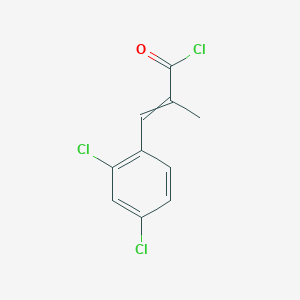
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
